N-(2-methoxyethyl)-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(2-methoxyethyl)-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H23N5O3S3 and its molecular weight is 441.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has focused on synthesizing novel 1,3,4-thiadiazole derivatives, including those with piperazine moieties, due to their potential inhibitory effects on bacterial and viral pathogens. For instance, Xia (2015) synthesized fifteen novel compounds and found that some demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, a pathogen affecting rice, with EC50 values indicating moderate effectiveness (Xia, 2015).
Antimicrobial Activities
Another study by Abdelmajeid et al. (2017) involved the synthesis of nonionic surfactants based on thiadiazole and evaluated their antimicrobial activities. These novel scaffolds showed antimicrobial properties against various strains of bacteria and fungi, suggesting their potential as antibacterial and antifungal agents (Abdelmajeid, Amine, & Hassan, 2017).
Structural Analysis
The structural analysis of these compounds reveals their complex interactions and potential for forming stable crystal structures, as demonstrated by Ismailova et al. (2014). They synthesized a compound with a 1,3,4-thiadiazole unit and analyzed its crystal structure, highlighting the importance of structural characterization in understanding the properties of these derivatives (Ismailova et al., 2014).
Antidepressant Properties
Research on benzo[b]thiophene derivatives, including modifications with piperazine units, has explored their potential as dual-action antidepressants through 5-HT1A receptor affinity and serotonin reuptake inhibition. This suggests a promising avenue for developing new antidepressant drugs (Orus et al., 2002).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S3/c1-25-9-4-18-14(23)12-27-17-20-19-16(28-17)22-7-5-21(6-8-22)15(24)11-13-3-2-10-26-13/h2-3,10H,4-9,11-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDZDMJSZJLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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